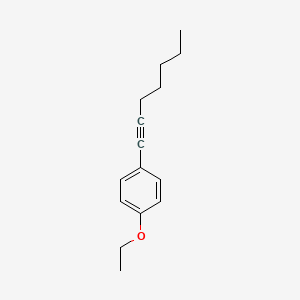

1-Ethoxy-4-(hept-1-YN-1-YL)benzene

Description

Structure

3D Structure

Properties

CAS No. |

235791-31-8 |

|---|---|

Molecular Formula |

C15H20O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-ethoxy-4-hept-1-ynylbenzene |

InChI |

InChI=1S/C15H20O/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16-4-2/h10-13H,3-7H2,1-2H3 |

InChI Key |

MJFUJMYKUOSGHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 4 Hept 1 Yn 1 Yl Benzene

Retrosynthetic Analysis of 1-Ethoxy-4-(hept-1-yn-1-yl)benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two logical disconnection points are the aryl-alkyne bond and the aryl-ether bond.

Disconnection at the Aryl-Alkyne Bond

A primary retrosynthetic disconnection involves breaking the bond between the aromatic ring and the heptynyl side chain. This approach is highly strategic as it leads to two readily accessible precursors: a 4-ethoxyphenyl derivative and a terminal alkyne, hept-1-yne. This disconnection is the foundation for one of the most powerful C-C bond-forming reactions in modern organic synthesis, the Sonogashira coupling. The synthons generated from this disconnection are a 4-ethoxyphenyl cation and a hept-1-ynyl anion, which correspond to the synthetic equivalents of a 4-ethoxyaryl halide (e.g., 1-bromo-4-ethoxybenzene or 1-iodo-4-ethoxybenzene) and hept-1-yne.

Strategies for Constructing the Aryl-Alkyne Moiety

The formation of the C(sp²)-C(sp) bond between the ethoxybenzene ring and the heptynyl chain is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands out as the most efficient and widely used method for synthesizing arylalkynes. wikipedia.orglibretexts.org This reaction is prized for its mild conditions and tolerance of a wide array of functional groups. libretexts.org

The standard Sonogashira protocol involves the coupling of an aryl halide (typically an iodide or bromide) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org For the synthesis of this compound, this would involve the reaction of either 1-iodo-4-ethoxybenzene or 1-bromo-4-ethoxybenzene with hept-1-yne. The reactivity of the aryl halide is a critical factor, with iodides generally being more reactive than bromides. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the optimization of the catalytic system. This includes the choice of palladium source, ligands, the presence or absence of a copper co-catalyst, the base, and the solvent.

Pd/Cu Co-catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center can enhance the reaction rate, particularly for less reactive aryl bromides. organic-chemistry.orgnih.gov

Table 1: Optimization of Pd/Cu Co-catalyzed Sonogashira Coupling for an Analogous System

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Toluene | 80 | 75 |

| 2 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 92 organic-chemistry.org |

| 3 | PdCl₂(dppf) | dppf | i-Pr₂NH | DMF | 60 | 88 |

| 4 | Pd/C | - | K₂CO₃ | Water | 100 | 65 |

Data is inferred from analogous reactions in the literature and represents plausible outcomes for the synthesis of this compound.

Copper-Free Variations: A significant advancement in Sonogashira coupling is the development of copper-free protocols. These methods are advantageous as they avoid the formation of undesired alkyne homocoupling products (Glaser coupling), which can be a significant side reaction in the presence of copper. researchgate.net Copper-free Sonogashira reactions often rely on the use of highly active palladium catalysts, sometimes with more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands, and a suitable base to facilitate the deprotonation of the terminal alkyne. libretexts.org

Table 2: Optimization of Copper-Free Sonogashira Coupling for an Analogous System

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 95 |

| 2 | Pd(dba)₂ | XPhos | Cs₂CO₃ | Dioxane | 80 | 93 |

| 3 | [Pd(IPr)Cl₂]₂ | IPr | DBU | DMF | 110 | 85 |

| 4 | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | 70 | 78 |

Data is inferred from analogous reactions in the literature and represents plausible outcomes for the synthesis of this compound.

The choice between Pd/Cu co-catalysis and a copper-free system depends on the specific substrates and the desired reaction conditions. For electron-rich aryl bromides like 1-bromo-4-ethoxybenzene, the use of bulky and electron-rich phosphine ligands in a copper-free system can be particularly effective, even at room temperature. organic-chemistry.orgucsb.edu

Sonogashira Coupling Protocols for Aryl Halides with Terminal Alkynes

Ligand Effects in Sonogashira Coupling Efficiency and Regioselectivity

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the Sonogashira coupling. The combination of bulky and electron-rich ligands generally leads to more efficient reactions. libretexts.org

Phosphine Ligands: Bulky and electron-rich phosphine ligands can enhance the catalytic activity of the palladium catalyst. For instance, a palladium catalyst generated from Pd(OAc)₂ and the bulky, electron-rich bis-(tert-butyl)aminomethylphosphane is reactive enough to catalyze the copper-free Sonogashira reaction of even less reactive aryl chlorides. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as effective alternatives to phosphines in Sonogashira couplings. Palladium complexes with NHC ligands, such as a bis-imidazolyl-derived palladium complex, can facilitate the coupling of terminal alkynes and aryl iodides with very low catalyst loading. libretexts.org

Table 1: Comparison of Ligand Effects in Sonogashira Coupling

| Ligand Type | Key Characteristics | Impact on Reaction | Example Ligand |

| Phosphine | Bulky and electron-rich | Increases catalyst reactivity, can enable copper-free conditions | Bis-(tert-butyl)aminomethylphosphane |

| NHC | Strong σ-donors | Allows for low catalyst loadings, effective in copper-free systems | Bis-imidazolyl-derived palladium complex |

Substrate Scope and Functional Group Tolerance in Aryl-Alkyne Formation

The Sonogashira coupling is known for its broad substrate scope and tolerance of a wide range of functional groups, making it a versatile tool in organic synthesis. wikipedia.orgnrochemistry.com

Aryl Halides: The reactivity of the aryl halide follows the order: I > OTf > Br > Cl. nrochemistry.com Aryl iodides are the most reactive and can often undergo coupling at room temperature, while aryl bromides may require heating. wikipedia.org The reaction is tolerant of various functional groups on the aromatic ring, including alkyl, alkoxy, cyano, nitro, and aryl ketone groups. chemicalforums.com

Alkynes: The terminal alkyne partner also exhibits broad functional group compatibility, accommodating aryl, alkyl, and silyl groups. libretexts.org

Functional Group Tolerance: The mild reaction conditions of the Sonogashira coupling allow for the presence of many functional groups on both the aryl halide and the alkyne, which is a significant advantage in the synthesis of complex molecules. wikipedia.org Unprotected aryl amines and phenols have been successfully used in Sonogashira couplings. chemicalforums.com

While palladium is the most common catalyst for Sonogashira-type reactions, other transition metals have been explored for the synthesis of aryl-alkynes.

Rhodium (Rh): Rhodium(III) catalysts, in the presence of an additive like Zn(OTf)₂, can effectively catalyze the C-H alkynylation of arenes with hypervalent iodine reagents. acs.org This method provides an alternative to traditional cross-coupling with aryl halides.

Gold (Au): Gold catalysts, particularly in combination with hypervalent iodine reagents, have been used for the C-H alkynylation of arenes. nih.govresearchgate.net Gold catalysis can occur heterogeneously on gold nanoparticles, with Au(0) as the active site. wikipedia.org Gold's carbophilic π-acidity is a key feature in these transformations. nih.govyoutube.com

Nickel (Ni): Nickel has emerged as a more abundant and less toxic alternative to palladium for Sonogashira-type couplings. rsc.org Nickel catalysts have been developed for the coupling of both aryl and alkyl halides with terminal alkynes. rsc.orgnih.govacs.orgkit.edu Some nickel-catalyzed reactions can proceed under mild conditions and without a copper co-catalyst. nih.gov

Hypervalent Iodine Reagent Mediated Alkynylation

Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), have gained prominence as electrophilic alkyne sources. nih.govrsc.orgnih.govresearchgate.net These reagents offer an alternative to traditional nucleophilic acetylides used in Sonogashira couplings. nih.gov

The use of EBX reagents can be combined with transition metal catalysis (e.g., gold) for the direct C-H alkynylation of arenes. nih.govresearchgate.net This approach avoids the pre-functionalization of the arene with a halide. The reaction proceeds through the activation of the C-H bond and subsequent transfer of the alkyne group from the hypervalent iodine reagent. researchgate.net These reactions can be photocatalyzed or occur via direct excitation of the EBX reagent. nih.gov

Strategies for Constructing the Aryl-Ether Moiety

An alternative synthetic route to this compound involves the formation of the aryl-ether bond as the final key step. This would typically start from a pre-formed aryl-alkyne precursor, such as 4-(hept-1-yn-1-yl)phenol.

Etherification Reactions (e.g., Williamson Ether Synthesis Modifications)

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and a primary alkyl halide. byjus.com For the synthesis of an aryl ether like this compound, this would involve the reaction of the sodium or potassium salt of 4-(hept-1-yn-1-yl)phenol with an ethyl halide.

Modifications to the classical Williamson synthesis are often necessary for aryl ethers. The use of phase-transfer catalysis (PTC) is common in industrial settings to improve reaction rates and yields. byjus.comwikipedia.org Solvents like acetonitrile and N,N-dimethylformamide are often preferred over protic solvents. wikipedia.org The reaction is typically conducted at temperatures between 50 and 100 °C. byjus.com

Table 2: Conditions for Williamson Ether Synthesis

| Parameter | Typical Conditions |

| Base | Potassium hydroxide, carbonate bases |

| Solvent | Acetonitrile, N,N-dimethylformamide |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) |

| Temperature | 50-100 °C |

| Yield | 50-95% (lab scale) |

Copper-Catalyzed Aryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgsynarchive.com While traditional Ullmann reactions required harsh conditions with stoichiometric amounts of copper at high temperatures, modern methods utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. wikipedia.orgnih.govacs.org

In the context of synthesizing this compound, this would involve the coupling of 4-(hept-1-yn-1-yl)phenol with an ethyl halide, or more commonly, the coupling of a phenol with an aryl halide. For the reverse approach, one could couple 1-iodo-4-(hept-1-yn-1-yl)benzene with ethanol, though the former is more typical. The use of ligands such as picolinic acid or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction rate. nih.govthieme-connect.com These reactions often employ bases like cesium carbonate (Cs₂CO₃) and can be performed in solvents like DMSO or DMF. nih.govmdpi.com

Metal-Free Arylation Approaches for Ether Formation

The formation of the ether linkage in this compound can be achieved through metal-free arylation methods, which offer an alternative to traditional metal-catalyzed reactions. One prominent metal-free approach involves the use of diaryliodonium salts as arylating agents. finechemical.netyoutube.comevitachem.combenchchem.com This method is advantageous as it often proceeds under mild conditions and avoids the use of transition metals, which can be costly and require removal from the final product.

In a potential synthetic route to this compound, 4-(hept-1-yn-1-yl)phenol could be reacted with a suitable ethoxy-donating diaryliodonium salt. The general mechanism involves the activation of the phenol by a base to form a phenoxide, which then acts as a nucleophile, attacking the diaryliodonium salt. This results in the formation of the desired aryl ether and an iodoarene byproduct. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and can often be performed in environmentally benign solvents like water. finechemical.netyoutube.comevitachem.combenchchem.com

The choice of diaryliodonium salt is crucial for the efficiency of the reaction. Unsymmetrical diaryliodonium salts can be designed to selectively transfer the desired aryl group based on electronic and steric factors. For the synthesis of the target compound, a salt such as (4-ethoxyphenyl)(phenyl)iodonium triflate could be employed.

Dehydrogenative Coupling Strategies for Aryl Ethers

Dehydrogenative coupling represents an atom-economical strategy for the formation of C-O bonds in aryl ethers, as it avoids the need for pre-functionalized starting materials. chemicalbook.commasterorganicchemistry.com This approach involves the direct coupling of a C-H bond and an O-H bond, with the formal loss of a hydrogen molecule, typically facilitated by an oxidant. chemicalbook.com

Conceptually, the synthesis of this compound via dehydrogenative coupling could be envisioned through a few pathways, although this remains a less conventional approach for this specific class of compounds. One hypothetical route could involve the direct coupling of 1-ethoxybenzene with hept-1-yne. This would require the selective activation of an aromatic C-H bond on 1-ethoxybenzene and the O-H bond of a hypothetical hept-1-yn-1-ol, or more plausibly, the direct coupling of 4-ethoxyphenol with heptane. However, the latter would present significant challenges in terms of regioselectivity and the activation of inert C-H bonds in heptane.

A more plausible, albeit still challenging, dehydrogenative approach would be the coupling of 4-ethoxyphenol with hept-1-yne. This would involve the activation of the phenolic O-H bond and a C(sp)-H bond of the terminal alkyne. Such reactions are often catalyzed by transition metals like ruthenium, copper, or palladium, and require an oxidant to facilitate the C-O bond formation. masterorganicchemistry.comacs.org The reaction mechanism typically involves the formation of a metal-phenoxide intermediate, followed by coordination of the alkyne and subsequent reductive elimination to form the aryl alkynyl ether.

While dehydrogenative coupling offers a streamlined synthetic approach, its application to the synthesis of this compound would require significant methodological development to address challenges such as regioselectivity, catalyst efficiency, and substrate compatibility.

Integrated Synthetic Pathways

The synthesis of this compound can be efficiently achieved through integrated synthetic pathways that strategically combine the formation of the ether and alkyne functionalities. These pathways can be broadly categorized as sequential or convergent.

Sequential Construction of Ether and Alkyne Linkages

Sequential strategies involve the stepwise construction of the target molecule, where one functional group is introduced first, followed by the other. Two primary sequential routes can be envisioned for the synthesis of this compound.

Route A: Etherification followed by Alkynylation

This common and reliable sequence begins with the formation of the ether linkage, followed by the introduction of the alkyne. A typical starting material for this route is 4-bromophenol, which can be converted to 1-bromo-4-ethoxybenzene via a Williamson ether synthesis. youtube.commasterorganicchemistry.comutahtech.eduyoutube.comlibretexts.org This involves the deprotonation of 4-bromophenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

The resulting 1-bromo-4-ethoxybenzene can then undergo a Sonogashira coupling reaction with hept-1-yne to furnish the final product. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Route A

| Step | Reaction | Reagents and Conditions | Typical Yield |

|---|---|---|---|

| 1 | Williamson Ether Synthesis | 4-bromophenol, K2CO3, ethyl iodide, acetone, reflux | >90% |

| 2 | Sonogashira Coupling | 1-bromo-4-ethoxybenzene, hept-1-yne, Pd(PPh3)4, CuI, Et3N, THF, rt to 60 °C | 80-95% |

Route B: Alkynylation followed by Etherification

Alternatively, the alkyne functionality can be introduced first, followed by the etherification. This sequence would start with a Sonogashira coupling of 4-iodophenol with hept-1-yne to produce 4-(hept-1-yn-1-yl)phenol. Subsequent etherification of the phenolic hydroxyl group using a Williamson ether synthesis with an ethylating agent would yield this compound.

Table 2: Representative Conditions for Route B

| Step | Reaction | Reagents and Conditions | Typical Yield |

|---|---|---|---|

| 1 | Sonogashira Coupling | 4-iodophenol, hept-1-yne, Pd(PPh3)2Cl2, CuI, Et3N, DMF, 80 °C | 75-90% |

| 2 | Williamson Ether Synthesis | 4-(hept-1-yn-1-yl)phenol, NaH, ethyl iodide, THF, rt | >90% |

Convergent Synthesis Approaches

For this compound, a convergent strategy would typically involve the coupling of a pre-formed ethoxybenzene derivative with a heptynyl component. The most common implementation of this approach is a Sonogashira coupling between 1-ethoxy-4-iodobenzene and hept-1-yne. evitachem.comlibretexts.orgorganic-chemistry.org

The required starting materials, 1-ethoxy-4-iodobenzene and hept-1-yne, are either commercially available or can be readily synthesized. 1-Ethoxy-4-iodobenzene can be prepared from 4-iodophenol via Williamson ether synthesis. Hept-1-yne can be synthesized through various methods, including the alkylation of acetylene with a pentyl halide. chemicalbook.com

This convergent approach is often preferred due to its high efficiency and the reliability of the Sonogashira coupling reaction. libretexts.orgorganic-chemistry.org

Table 3: Convergent Synthesis via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Conditions | Typical Yield |

|---|---|---|---|---|---|

| 1-Ethoxy-4-iodobenzene | Hept-1-yne | PdCl2(PPh3)2, CuI | Triethylamine | Room Temp to 70 °C | 85-95% |

| 1-Ethoxy-4-bromobenzene | Hept-1-yne | Pd(PPh3)4, CuI | Diisopropylamine | 60-80 °C | 70-85% |

Mechanistic Investigations of Reactions Involving 1 Ethoxy 4 Hept 1 Yn 1 Yl Benzene and Its Precursors

Elucidation of Palladium-Catalyzed Coupling Mechanisms

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, uniting terminal alkynes with aryl or vinyl halides. numberanalytics.comwikipedia.org The synthesis of 1-ethoxy-4-(hept-1-yn-1-yl)benzene from 1-ethoxy-4-iodobenzene and hept-1-yne serves as a prime example of this powerful transformation. The reaction is typically catalyzed by a palladium(0) complex and often utilizes a copper(I) co-catalyst. numberanalytics.commdpi.com The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. vedantu.comyoutube.com

Oxidative Addition and Reductive Elimination Pathways

The palladium-catalyzed cycle commences with the oxidative addition of the aryl halide, such as 1-ethoxy-4-iodobenzene, to a coordinatively unsaturated palladium(0) species. numberanalytics.comcsbsju.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. numberanalytics.comcsbsju.edu The reactivity of the aryl halide towards oxidative addition generally follows the trend: I > Br > Cl, making aryl iodides highly effective substrates. libretexts.org

Following a series of intermediate steps, the catalytic cycle culminates in reductive elimination . numberanalytics.comnumberanalytics.com In this final step, the newly formed carbon-carbon bond is established as the desired product, this compound, is expelled from the palladium(II) complex. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comyoutube.com For reductive elimination to occur readily, the organic moieties to be coupled must be in a cis orientation on the palladium center. wikipedia.org

Transmetalation Steps in Sonogashira Protocols

A critical step that links the palladium and copper cycles is transmetalation . numberanalytics.comvedantu.com In the copper cycle, the terminal alkyne, hept-1-yne, reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. wikipedia.org This copper acetylide is a more potent nucleophile than the parent alkyne. numberanalytics.com

Role of Co-Catalysts and Ligands in Reaction Kinetics

The kinetics of the Sonogashira coupling are significantly influenced by the choice of co-catalysts and ligands.

Copper(I) Co-catalyst : The primary role of the copper(I) co-catalyst, such as copper(I) iodide, is to facilitate the formation of the copper acetylide, which accelerates the crucial transmetalation step. mdpi.comnumberanalytics.com This allows the reaction to proceed under milder conditions and with higher efficiency. rsc.org However, the presence of copper can also lead to undesirable side reactions. wikipedia.org

Ligands : Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed to stabilize the palladium catalyst and modulate its reactivity. mdpi.com The nature of the ligand can impact the rate of both oxidative addition and reductive elimination. vedantu.com Bulky ligands can favor the formation of monoligated palladium species, which may exhibit different reactivity. vedantu.comlibretexts.org In some cases, N-heterocyclic carbenes (NHCs) have been used as alternatives to phosphine ligands, offering high stability and activity. mdpi.comru.nlnih.gov

Table 1: Key Components and Their Functions in Sonogashira Coupling

| Component | Example | Primary Role |

| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination. mdpi.com |

| Copper Co-catalyst | CuI | Forms copper acetylide to accelerate transmetalation. numberanalytics.com |

| Ligand | PPh₃ | Stabilizes the palladium catalyst and modulates its reactivity. mdpi.com |

| Base | Triethylamine | Deprotonates the terminal alkyne. wikipedia.org |

| Substrates | 1-ethoxy-4-iodobenzene, Hept-1-yne | Reactants for C-C bond formation. |

Competing Side Reactions (e.g., Alkyne Dimerization)

A significant side reaction in copper-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling or Hay coupling. wikipedia.orgyoutube.comijnc.ir This reaction leads to the formation of a symmetric diacetylene, in this case, tetradeca-6,8-diyne from the dimerization of hept-1-yne. This side reaction not only consumes the alkyne substrate but also complicates the purification of the desired cross-coupled product. ijnc.irnih.gov The Glaser coupling is promoted by the presence of oxygen, which oxidizes the copper(I) acetylide. youtube.com To minimize this unwanted pathway, Sonogashira reactions are often performed under an inert atmosphere. wikipedia.org The development of copper-free Sonogashira protocols is another strategy to circumvent this issue. wikipedia.orgrsc.org

Mechanisms of C-H Activation in Related Aryl Alkyne Ethers

While the Sonogashira reaction relies on pre-functionalized substrates (aryl halides), the direct functionalization of C-H bonds in aryl alkyne ethers represents a more atom-economical approach. The mechanisms of these C-H activation reactions are of significant interest.

Directing Group Effects in Ortho-Functionalization

In the context of C-H activation, existing functional groups on the aromatic ring can act as directing groups , guiding the catalyst to a specific C-H bond, typically in the ortho position. nih.govwikipedia.org The ether oxygen in aryl ethers, including structures related to this compound, can function as a weakly coordinating directing group. nih.gov

This directing effect operates through the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the heteroatom of the directing group and subsequently inserts into the adjacent ortho C-H bond. nih.govyoutube.com This process forms a stable metallacycle that facilitates the subsequent functionalization step. nih.gov The strength of the coordination between the directing group and the metal center is crucial; strongly coordinating groups can sometimes lead to stable intermediates that are less reactive in the desired catalytic cycle. nih.gov The ethoxy group in this compound, being an electron-donating group, activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of metal-catalyzed C-H activation, this inherent electronic preference can be harnessed and controlled by the directing group effect to achieve high regioselectivity for ortho-functionalization. nih.govoup.com

Palladium-Hydride Intermediates

Palladium-hydride intermediates are key species in a variety of catalytic cycles, including the Mizoroki-Heck reaction and various hydrofunctionalization reactions. While direct studies on this compound are not extensively documented in the reviewed literature, the behavior of similar aryl alkynes in palladium-catalyzed reactions provides a strong basis for understanding the likely involvement of palladium-hydride species.

In reactions such as the hydroalkenylation of strained molecules, palladium hydride complexes are formed and play a crucial role. nih.gov These intermediates can arise from several sources, including the reaction of a palladium precursor with a reducing agent or via β-hydride elimination from a palladium-alkyl species. nih.govnih.gov For instance, in the palladium-catalyzed alkoxycarbonylation of styrene, it has been demonstrated through labeling experiments that palladium hydride intermediates can originate from the alcohol present in the reaction mixture. nih.gov

The general mechanism for the involvement of a palladium-hydride intermediate in the functionalization of an alkyne like this compound would likely proceed through the following steps:

Formation of the Palladium-Hydride Species: A Pd(0) catalyst can react with a hydrogen source, such as a silane (B1218182) or an amine, to form a Pd(II)-hydride complex.

Hydropalladation: The palladium-hydride species adds across the alkyne triple bond of this compound. This step is often regioselective, with the palladium atom adding to one carbon of the alkyne and the hydride to the other, forming a vinyl-palladium intermediate.

Further Reaction and Catalyst Regeneration: The resulting vinyl-palladium intermediate can then undergo various subsequent reactions, such as reductive elimination with another organic group or β-hydride elimination, to yield the final product and regenerate the palladium catalyst.

The stability and reactivity of these palladium-hydride intermediates are influenced by the ligands coordinated to the palladium center and the specific reaction conditions.

Reaction Pathways in Cycloaddition Reactions of Alkynyl Aryl Ethers

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Alkynyl aryl ethers, such as this compound, can participate in palladium-catalyzed cycloaddition reactions with various partners. Theoretical studies using density functional theory (DFT) on the cycloaddition of alkynyl aryl ethers with alkynes have elucidated several possible reaction pathways. nih.gov

A plausible pathway for the cycloaddition of this compound, catalyzed by a palladium(0) complex, can be inferred from these studies. The reaction is thought to initiate with the formation of a palladium(0)-alkynyl aryl ether complex. nih.gov From this point, several mechanistic routes are possible, often involving oxidative addition, ligand dissociation, and migratory insertion steps.

One of the most favorable pathways identified in theoretical studies involves the following key transformations: nih.gov

Oxidative Addition: An initial oxidative addition of a C-H bond from the aryl group to the palladium center can occur. nih.gov

Ligand Exchange/Dissociation: A ligand on the palladium complex may dissociate to create a vacant coordination site. nih.gov

Alkyne Insertion: The external alkyne partner then coordinates to the palladium center, followed by insertion into the palladium-aryl or palladium-alkenyl bond. nih.gov

Hydrogen Migration: A crucial step is often a hydrogen migration from the palladium back to a carbon atom. nih.gov

Reductive Elimination: The final step is typically a reductive elimination event that forms the cycloadduct and regenerates the active palladium catalyst.

The regioselectivity and stereoselectivity of these cycloaddition reactions are determined by the electronic and steric properties of the substrates and the catalyst. For electron-rich alkynes like this compound, the reaction can proceed through different mechanistic routes, including stepwise processes involving zwitterionic intermediates, particularly in reactions with electron-deficient alkenes. acs.orgnih.gov

The table below summarizes the key steps in a proposed cycloaddition pathway for an alkynyl aryl ether.

| Step | Description | Intermediate Type |

| 1 | Formation of Pd(0)-alkynyl aryl ether complex | Palladium-alkyne complex |

| 2 | Oxidative addition of aryl C-H bond | Aryl-palladium-hydride |

| 3 | Ligand dissociation | Coordinatively unsaturated Pd complex |

| 4 | Alkyne coordination and insertion | Vinyl-palladium complex |

| 5 | Hydrogen migration | Palladium-hydride complex |

| 6 | Reductive elimination | Product and regenerated Pd(0) |

Mechanistic Aspects of Alkyne Functionalization (e.g., Hydroalkylation, Carbothiolation)

The functionalization of alkynes is a cornerstone of modern organic synthesis. Reactions such as hydroalkylation and carbothiolation allow for the direct installation of alkyl and thioether groups across the triple bond.

Hydroalkylation: The palladium-catalyzed formal hydroalkylation of aryl-substituted alkynes with hydrazones has been developed as a method to form (Z)-alkenes with high regio- and stereoselectivity. nih.gov This reaction is proposed to involve palladium-hydride intermediates. nih.gov The hydrazone, generated in situ from an aldehyde, serves as both the alkylating agent and the hydrogen source. The likely mechanism involves the formation of a palladium-hydride species, which then undergoes hydropalladation of the alkyne. The resulting vinyl-palladium intermediate is then trapped by the alkyl fragment derived from the hydrazone.

In the context of this compound, a hydroalkylation reaction would be expected to proceed via a similar pathway, leading to the formation of a trisubstituted alkene. The regioselectivity would be governed by the initial hydropalladation step.

Carbothiolation: While specific literature on the carbothiolation of this compound was not prominent in the search results, the general principles of alkyne carbothiolation can be applied. These reactions typically involve the addition of a C-S bond across the alkyne. Palladium catalysis can facilitate this transformation through various mechanistic manifolds. One possibility involves the oxidative addition of a thiol to a Pd(0) center to generate a palladium-hydride-thiolate complex. Subsequent insertion of the alkyne would lead to a vinyl-palladium species, which could then undergo reductive elimination to form the carbothiolated product.

The table below outlines the general mechanistic steps for the hydroalkylation and a plausible pathway for carbothiolation of an alkyne.

| Reaction | Key Mechanistic Steps |

| Hydroalkylation | 1. Formation of Pd-H from hydrazone. 2. Hydropalladation of the alkyne. 3. Transmetalation/reductive elimination with the alkyl source. |

| Carbothiolation | 1. Oxidative addition of thiol to Pd(0). 2. Alkyne insertion into Pd-S or Pd-H bond. 3. Reductive elimination. |

Advanced Spectroscopic Characterization Methodologies for 1 Ethoxy 4 Hept 1 Yn 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the detailed structure of 1-Ethoxy-4-(hept-1-yn-1-yl)benzene by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment, with chemical shifts indicating the electronic environment and multiplicity revealing adjacent proton couplings.

The aromatic region displays two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating ethoxy group are shielded and appear upfield (around 6.84 ppm), while the protons ortho to the electron-withdrawing alkyne group are deshielded and appear downfield (around 7.33 ppm).

The ethoxy group presents as a quartet at approximately 4.03 ppm (the -OCH₂- group) coupled to a triplet at about 1.41 ppm (the -CH₃ group), a classic ethyl group pattern. The heptynyl chain shows a triplet for the methylene group adjacent to the alkyne (C₃'-H₂) around 2.39 ppm. The subsequent methylene groups appear as complex multiplets between 1.30 and 1.60 ppm, and the terminal methyl group of the heptyl chain appears as a triplet around 0.92 ppm.

¹H NMR Data Table for this compound Predicted data based on spectral analysis of similar compounds.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to OEt) | 6.84 | d | 8.8 | 2H |

| Ar-H (ortho to Alkyne) | 7.33 | d | 8.8 | 2H |

| -OCH₂CH₃ | 4.03 | q | 7.0 | 2H |

| -OCH₂CH₃ | 1.41 | t | 7.0 | 3H |

| C₃'-H₂ (Alkyne-CH₂) | 2.39 | t | 7.1 | 2H |

| C₄'-H₂ | 1.58 | quin | 7.2 | 2H |

| C₅'-H₂, C₆'-H₂ | 1.35-1.45 | m | - | 4H |

| C₇'-H₃ | 0.92 | t | 7.3 | 3H |

d = doublet, t = triplet, q = quartet, quin = quintet, m = multiplet

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their hybridization states (sp³, sp², sp). For this compound, ten distinct signals are expected.

The two sp-hybridized carbons of the alkyne moiety appear at approximately 80.5 and 91.5 ppm. The sp²-hybridized aromatic carbons show four signals: two for the substituted carbons (C1 and C4) and two for the protonated carbons (C2/C6 and C3/C5). The carbon attached to the ethoxy group (C1) is found significantly downfield around 159.1 ppm. The sp³-hybridized carbons of the ethoxy group and the heptynyl chain appear in the upfield region of the spectrum, from approximately 14.1 to 63.4 ppm.

¹³C NMR Data Table for this compound Predicted data based on spectral analysis of similar compounds.

| Carbon | Hybridization | Chemical Shift (δ, ppm) |

| C1 (C-OEt) | sp² | 159.1 |

| C2, C6 | sp² | 133.2 |

| C3, C5 | sp² | 114.5 |

| C4 (C-Alkyne) | sp² | 115.1 |

| C₁' (Alkyne) | sp | 91.5 |

| C₂' (Alkyne) | sp | 80.5 |

| -OCH₂CH₃ | sp³ | 63.4 |

| -OCH₂CH₃ | sp³ | 14.8 |

| C₃' (Alkyne-CH₂) | sp³ | 19.3 |

| C₄' | sp³ | 31.1 |

| C₅' | sp³ | 28.5 |

| C₆' | sp³ | 22.5 |

| C₇' | sp³ | 14.1 |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). scribd.com Key expected correlations include the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group, adjacent protons within the heptynyl chain, and the ortho and meta protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. nanalysis.com It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the proton signal at 4.03 ppm to the carbon signal at 63.4 ppm (-OCH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule. scribd.com Expected key correlations would be seen from the ethoxy -OCH₂- protons to the C1 aromatic carbon, from the aromatic protons (H2/H6) to the alkyne carbon (C₁'), and from the propargylic protons (C₃'-H₂) to both alkyne carbons (C₁' and C₂').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This would show correlations between the ethoxy -OCH₂- protons and the adjacent aromatic protons (H3/H5), confirming their spatial proximity.

Table of Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Key Expected Correlations |

| COSY | ¹H - ¹H | -OCH₂CH₃ ↔ -OCH₂ CH₃; H2 /H6 ↔ H3 /H5 ; Alkyne-CH₂ - ↔ Alkyne-CH₂-CH₂ - |

| HSQC | ¹H - ¹³C (1-bond) | All protonated carbons with their attached protons (e.g., 6.84 ppm ↔ 114.5 ppm) |

| HMBC | ¹H - ¹³C (2-3 bonds) | -OCH₂ - → C1 (aromatic); H3 /H5 → C1' (alkyne); Alkyne-CH₂ - → C1' , C2' (alkyne) |

| NOESY | ¹H - ¹H (through space) | -OCH₂ - ↔ H3 /H5 (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural confirmation.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₅H₂₀O. The calculated exact mass for the molecular ion [M]⁺ would be compared against the experimentally determined value to confirm this composition with high confidence.

Molecular Formula: C₁₅H₂₀O

Calculated Monoisotopic Mass: 216.15142 u

In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern of daughter ions that reflects the molecule's structure. miamioh.eduslideshare.net

The molecular ion peak ([C₁₅H₂₀O]⁺˙) at m/z = 216 would be observed. Key fragmentation pathways would include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ethoxy moiety to form a stable phenoxy-type cation at m/z = 187.

Propargylic Cleavage: The bond between C₄' and C₅' is prone to cleavage, as it is allylic to the triple bond, leading to the loss of a propyl radical (•C₃H₇) and formation of a resonance-stabilized cation at m/z = 173.

Benzylic-type Cleavage: Although not a true benzylic position, the cleavage at the propargylic position is analogous. Cleavage of the bond between C₃' and C₄' results in the loss of a butyl radical (•C₄H₉) to yield a fragment at m/z = 159.

Formation of a Tropylium Ion: Rearrangement and fragmentation can lead to the formation of characteristic aromatic fragments, such as the phenyl cation at m/z = 77.

Table of Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula |

| 216 | Molecular Ion [M]⁺˙ | [C₁₅H₂₀O]⁺˙ |

| 187 | [M - C₂H₅]⁺ | [C₁₃H₁₅O]⁺ |

| 173 | [M - C₃H₇]⁺ | [C₁₂H₁₃O]⁺ |

| 159 | [M - C₄H₉]⁺ | [C₁₁H₁₁O]⁺ |

| 145 | [M - C₅H₁₁]⁺ | [C₁₀H₉O]⁺ |

| 131 | [M - C₆H₁₃]⁺ | [C₉H₇O]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A detailed experimental Infrared (IR) spectrum for this compound has not been found in the searched scientific literature. An IR analysis would be used to identify the characteristic vibrational frequencies of the molecule's functional groups.

Hypothetical IR Data Table:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Alkyl chains (Ethoxy, Heptynyl) |

| ~2260-2100 | C≡C Stretch (internal alkyne) | Heptynyl Group |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ethoxy Group |

| ~1050 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ethoxy Group |

Note: This table is predictive and based on characteristic absorption regions for the functional groups presumed to be present in the molecule. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Fingerprinting

No specific experimental Raman spectroscopy data for this compound is currently available. Raman spectroscopy would provide complementary information to IR, particularly for the non-polar bonds. The carbon-carbon triple bond of the internal alkyne and the symmetric vibrations of the benzene ring would be expected to produce strong signals.

Hypothetical Raman Data Table:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2260-2100 | C≡C Stretch | Heptynyl Group |

| ~1600 | Symmetric C=C Stretch | Aromatic Ring |

| Not Available | Aromatic C-H Bending | Aromatic Ring |

| Not Available | C-C Stretch | Alkyl Chains |

Note: This table is hypothetical, highlighting the expected prominent peaks. A full experimental spectrum would be required for a definitive analysis.

Advanced X-ray Crystallography for Solid-State Molecular Architecture

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Not Available |

| Z | Not Available |

Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment. Without experimental data, these parameters remain unknown.

Computational and Theoretical Studies on 1 Ethoxy 4 Hept 1 Yn 1 Yl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For 1-ethoxy-4-(hept-1-yn-1-yl)benzene, DFT calculations can provide a wealth of information about its fundamental properties.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), can predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of this compound.

The conformational landscape of this molecule is primarily dictated by the rotation around the C-O bond of the ethoxy group and the various conformations of the flexible heptynyl chain. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out to identify the global minimum and various local minima, which represent stable conformers. The long alkyl chain of the heptynyl group introduces a number of possible low-energy conformations that would be close in energy.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C≡C bond length | 1.21 |

| C-C (alkyne-benzene) bond length | 1.43 |

| C-O (ethoxy) bond length | 1.37 |

| O-C (ethyl) bond length | 1.44 |

| C-C-C (alkyne) bond angle | 178.5 |

| C-O-C (ethoxy) bond angle | 118.2 |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. DFT calculations allow for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring, while the LUMO is likely to have significant contributions from the π-system of the alkyne and the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and kinetic stability.

Charge distribution analysis, through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, can reveal the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule. The oxygen atom of the ethoxy group is expected to carry a significant negative charge, while the carbon atoms of the alkyne may have a more complex charge distribution due to the opposing electronic effects of the ethoxy and heptynyl groups.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 1.8 D |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

DFT can be employed to explore the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. For instance, the addition of electrophiles to the alkyne bond or the benzene ring can be modeled. The regioselectivity of such reactions would be influenced by the electronic effects of the ethoxy and heptynyl substituents.

Transition state theory, combined with the calculated activation energies, allows for the prediction of reaction rate constants. This can be particularly useful in understanding the kinetic versus thermodynamic control of reactions involving this molecule. For example, in a catalyzed reaction, DFT can help elucidate the role of the catalyst in lowering the activation barrier of a specific reaction pathway.

DFT calculations are a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. For this compound, the π-π* transitions of the aromatic system are expected to be the most prominent.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra can be compared with experimental data to aid in the structural elucidation of the molecule and the assignment of vibrational modes. For instance, the characteristic C≡C stretching frequency of the alkyne group can be predicted.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes, vibrational motions, and interactions with a solvent environment.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods, including DFT, can be used to calculate various reactivity descriptors that provide a quantitative measure of a molecule's reactivity and selectivity. For this compound, these descriptors can help predict how the molecule will behave in different chemical reactions.

The Fukui function, for example, can be calculated to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and can be used to predict the sites of interaction with other charged or polar species. These theoretical tools are invaluable for rationalizing and predicting the outcomes of chemical reactions, guiding synthetic efforts, and understanding the fundamental chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Theory Applications

A comprehensive search of available scientific literature and databases did not yield specific studies applying Frontier Molecular Orbital (FMO) theory to this compound. FMO theory is a critical tool in computational chemistry for predicting the reactivity and electronic properties of molecules. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

While direct data for this compound is unavailable, theoretical studies on analogous compounds containing ethoxybenzene and alkyne moieties are common. For such molecules, the HOMO is typically localized on the electron-rich ethoxybenzene ring, which acts as the primary electron donor. Conversely, the LUMO is often distributed along the electron-accepting alkyne group and the benzene ring. The specific energies of these orbitals and the resulting HOMO-LUMO gap would be influenced by the length of the heptynyl chain.

A hypothetical data table for FMO analysis, based on computational calculations that have not been performed, would look like this:

| Parameter | Value (eV) |

| Energy of HOMO | Calculated Value |

| Energy of LUMO | Calculated Value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |

| Ionization Potential (I) | Calculated Value |

| Electron Affinity (A) | Calculated Value |

| Global Hardness (η) | Calculated Value |

| Global Softness (S) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Potential (μ) | Calculated Value |

| Global Electrophilicity Index (ω) | Calculated Value |

Note: The values in this table are placeholders and would require specific quantum chemical calculations (e.g., using Density Functional Theory) to be determined for this compound.

Non-covalent Interaction Analysis

Similar to FMO theory applications, specific non-covalent interaction (NCI) analyses for this compound are not available in the current body of scientific literature. NCI analysis is a computational method used to visualize and understand the weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and π-stacking interactions. These interactions are crucial in determining the three-dimensional structure, stability, and aggregation properties of molecules.

For a molecule like this compound, several types of non-covalent interactions would be expected:

π-π Stacking: Interactions between the aromatic benzene rings of adjacent molecules.

C-H···π Interactions: Interactions between the C-H bonds of the ethoxy and heptynyl groups and the π-system of the benzene ring.

van der Waals Forces: Dispersive forces, particularly involving the flexible heptynyl chain, which would play a significant role in the molecule's packing in the solid state.

Computational tools such as the Reduced Density Gradient (RDG) analysis are often employed to map these interactions. The results are typically visualized as surfaces, where the color and shape of the surface indicate the type and strength of the interaction.

A prospective data table summarizing the findings from a dedicated NCI analysis could include:

| Interaction Type | Interacting Moieties | Strength (kcal/mol) |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | Calculated Value |

| C-H···π | Ethoxy C-H ↔ Benzene Ring | Calculated Value |

| C-H···π | Heptynyl C-H ↔ Benzene Ring | Calculated Value |

| van der Waals | Heptynyl Chain ↔ Heptynyl Chain | Calculated Value |

Note: The values in this table are hypothetical and would need to be determined through specific computational analysis of this compound.

Potential Research Trajectories and Advanced Applications

Exploration in Organic Synthesis as Versatile Intermediates

The presence of distinct functional groups allows for selective modifications, making 1-Ethoxy-4-(hept-1-yn-1-yl)benzene a versatile intermediate in the synthesis of more complex molecules.

The carbon-carbon triple bond is a hub of reactivity, susceptible to a variety of transformations.

Hydrofunctionalization: This class of reactions involves the addition of H-X across the alkyne. For instance, hydroboration followed by oxidation can yield ketones or aldehydes, while hydrosilylation can introduce silicon-containing moieties, useful for further cross-coupling reactions.

Cycloaddition: The alkyne can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides (Click chemistry) to form triazoles or with nitrile oxides to form isoxazoles. These reactions are known for their high efficiency and regioselectivity.

| Reaction Type | Reagents | Product Type |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Ketone/Aldehyde |

| Hydrosilylation | HSiR3, Catalyst (e.g., Pt, Rh) | Vinylsilane |

| [3+2] Cycloaddition | R-N3, Catalyst (e.g., Cu(I)) | 1,4-Disubstituted Triazole |

| [3+2] Cycloaddition | R-CNO | Isoxazole |

The ethoxy group on the benzene (B151609) ring directs electrophilic substitution to the ortho and para positions.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the aromatic ring, further diversifying the molecular scaffold.

Directed Metalation: The ether oxygen can direct lithiation to the ortho position, creating a nucleophilic site that can react with various electrophiles to introduce substituents with high regiocontrol.

While the ether bond is generally stable, it can be cleaved under harsh conditions using strong acids like HBr or HI, converting the ethoxy group into a hydroxyl group. This transformation opens up another avenue for functionalization, such as esterification or conversion to other ether derivatives.

Contributions to Materials Science and Polymer Chemistry

The structural features of this compound make it an attractive building block for advanced materials with specific electronic and optical properties.

The rigid alkyne unit and the aromatic ring are key components for constructing extended π-conjugated systems.

Polymers and Oligomers: Polymerization of the alkyne moiety, for instance, through alkyne metathesis, can lead to the formation of poly(alkyne)s. These polymers, featuring a conjugated backbone, are of interest for their potential conductive and photophysical properties.

The combination of the electron-donating ethoxy group and the π-system of the alkyne and benzene ring suggests potential applications in optoelectronics. Molecules with such donor-π-acceptor characteristics are often investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.

Organic Photovoltaics (OPVs): As part of the donor or acceptor materials in the active layer.

The ability to tune the electronic properties through the functionalization strategies discussed above allows for the rational design of materials with optimized performance for specific optoelectronic applications.

Development of Novel Catalytic Systems Utilizing the Compound's Structural Motifs

The terminal alkyne functionality in this compound is a versatile handle for the development of novel catalytic systems. Terminal alkynes are fundamental building blocks in organic synthesis and their functionalization is a key area of research. mdpi.com

The presence of the ethoxy group on the phenyl ring can influence the electronic properties of the alkyne, which in turn can affect its reactivity in catalytic transformations. This substituent can act as a directing group in transition-metal-catalyzed reactions, enabling regioselective functionalization of the aromatic ring or the alkyne itself. scispace.com For instance, in hydroarylation reactions of unsymmetrical internal alkynes, directing groups have been shown to be crucial for achieving high regiocontrol. scispace.com

Furthermore, the phenylacetylene (B144264) motif can be incorporated into larger ligand scaffolds for transition metal catalysts. The rigidity and electronic properties of this motif can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. Rhodium complexes with functionalized phosphine (B1218219) ligands containing phenylacetylene units have been used for the polymerization of phenylacetylene derivatives. bohrium.com

The development of recyclable catalytic systems is a key goal in green chemistry. mdpi.com The structural features of this compound could be exploited to immobilize catalytic species on solid supports, facilitating catalyst recovery and reuse.

Design of Molecular Probes for Fundamental Chemical Biology Research

The terminal alkyne group of this compound is a prime functional group for the design of molecular probes, particularly through its participation in bioorthogonal "click" chemistry. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent labeling of biomolecules in complex biological systems. rsc.org

A fluorescent probe could be designed by incorporating a fluorophore into the structure of this compound or by its reaction with an azide-containing fluorophore. Such probes could be used for the detection and imaging of specific biological targets. For example, fluorescent probes with terminal alkyne groups have been developed to detect putrescine, a biogenic amine, through a click reaction. researchgate.netrsc.org

The ethoxy and heptynyl groups can be systematically modified to tune the probe's properties, such as its solubility, cell permeability, and intracellular localization. The lipophilic nature of the heptynyl chain might favor localization to lipid-rich environments like cell membranes. The development of "smart" probes, which exhibit a change in their fluorescent properties upon reacting with their target, is a particularly promising area. nih.gov For instance, probes have been designed where the fluorescence is initially quenched and then "turns on" after the click reaction. nih.gov

The versatility of the terminal alkyne allows for its incorporation into a variety of probe architectures. For example, late-stage functionalization of complex molecules like phospha-xanthene dyes with terminal alkynes has enabled the development of targeted fluorescent probes for cellular imaging. rsc.org This highlights the potential of using this compound as a scaffold for creating a library of molecular probes for diverse applications in chemical biology.

Green Chemistry Perspectives in Synthesis and Research

Development of Sustainable Synthetic Routes

The pursuit of sustainability in chemical synthesis has led to significant innovations aimed at reducing the environmental footprint of reactions like the Sonogashira coupling. These include minimizing or eliminating harmful solvents, using more abundant and less toxic catalysts, and employing energy-efficient reaction technologies.

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to reduce the use of volatile organic solvents, which contribute to environmental pollution and pose health risks. nih.gov Performing reactions under solvent-free, or neat, conditions represents a significant step towards this goal. Research has demonstrated the feasibility of Sonogashira couplings without a solvent medium, often facilitated by techniques like high-speed ball milling. researchgate.netrsc.org This mechanochemical approach not only eliminates the need for a solvent but can also enhance reaction rates and yields. researchgate.net Furthermore, solvent-free protocols have been developed using reusable catalysts, which can be performed with various aryl halides and alkynes, showcasing the broad applicability of this sustainable method. nih.gov

| Parameter | Conventional Solvent-Based Method | Solvent-Free (Ball Milling) Method |

|---|---|---|

| Reaction Medium | Organic Solvents (e.g., Toluene, DMF, THF) | None (Solid-state) |

| Catalyst System | PdCl₂(PPh₃)₂/CuI | Pd(OAc)₂/CuI |

| Energy Input | Conventional Heating (Reflux) | Mechanical Energy (Milling) |

| Advantages | Well-established, predictable reactivity. | Eliminates solvent waste, reduces reaction time, potentially lower energy consumption. researchgate.netrsc.org |

| Disadvantages | Generates solvent waste, potential for toxic emissions. nih.gov | Requires specialized equipment, substrate scope may differ. |

Catalysis with Earth-Abundant Metals or Metal-Free Systems

The traditional Sonogashira reaction relies on palladium, a precious and costly metal. A key green chemistry objective is to replace such rare metals with catalysts based on earth-abundant elements like iron, cobalt, nickel, or copper. nih.govresearchgate.net Significant progress has been made in developing Sonogashira-type couplings using these more sustainable alternatives.

Iron and cobalt complexes, for instance, have been successfully applied in coupling reactions, often in greener solvents like water. nih.gov Iron(III) chloride, a readily available and inexpensive salt, can catalyze the coupling of aryl iodides with terminal alkynes under aerobic conditions. nih.gov Similarly, nickel-catalyzed protocols are emerging as viable alternatives, though they can present different substrate limitations compared to palladium. researchgate.net Copper, traditionally used as a co-catalyst, can also serve as the primary catalyst in palladium-free systems, offering economic and operational benefits due to its low cost and toxicity. organic-chemistry.org These developments reduce reliance on precious metals and align with the principles of sustainable chemistry. nih.gov

| Catalyst Metal | Example Catalyst System | Typical Substrates | Reported Advantages | Reference |

|---|---|---|---|---|

| Iron (Fe) | FeCl₃·6H₂O / 1,10-phenanthroline | Aryl iodides, terminal alkynes | Inexpensive, operates in water, aerobic conditions. | nih.govnih.gov |

| Cobalt (Co) | Co-NHC@MWCNTs | Aryl iodides and chlorides | High yields (up to 98%), reusable catalyst. | nih.gov |

| Nickel (Ni) | Nickel-pincer ligand complexes | Alkylpyridinium salts | Enables use of abundant alkyl amines as reagents. | researchgate.net |

| Copper (Cu) | Cu(OTf)₂ / BINAP derivative | Aryl iodides, terminal alkynes | Palladium-free, low catalyst loading. | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for green chemistry by offering significant reductions in reaction times, often from hours to minutes, and frequently leading to higher product yields and purity. nih.govmdpi.com Microwave irradiation provides efficient internal heating by direct coupling of energy with polar molecules in the reaction mixture. mdpi.com For the synthesis of diarylacetylenes, microwave-assisted Sonogashira reactions have been developed that are both rapid and environmentally friendly, particularly when combined with the use of water as a solvent. rsc.orgrsc.org This synergy of technologies allows for high-yield synthesis under mild conditions, eliminating the need for hazardous amine solvents and often reducing the requirement for stringent anaerobic conditions. rsc.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes rsc.org |

| Energy Transfer | Conductive heating (external) | Dielectric heating (internal) mdpi.com |

| Typical Yields | Moderate to high | Often higher due to reduced side reactions and thermal decomposition. rsc.org |

| Process Control | Less precise temperature control | Precise and rapid control of temperature and pressure. |

Reactions in Aqueous Media

Replacing organic solvents with water is a cornerstone of green synthetic chemistry. rsc.org Water is non-toxic, non-flammable, and abundant. Sonogashira reactions have been successfully adapted to aqueous environments, a significant improvement over traditional methods that use toxic and volatile amine solvents. rsc.orgorganic-chemistry.org Performing the reaction in water can be facilitated by the use of water-soluble ligands, surfactants to create micelles, or by combining it with microwave heating. researchgate.net Iron-catalyzed Sonogashira couplings have been reported to proceed efficiently in water under air, further enhancing the green credentials of the process. nih.gov This approach not only improves the safety and environmental profile of the synthesis but also simplifies product isolation. rsc.org

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Cross-coupling reactions like the Sonogashira coupling are inherently atom-efficient because they form carbon-carbon bonds directly, avoiding the use of stoichiometric reagents that would be discarded as waste. nih.gov

The theoretical atom economy for the synthesis of 1-ethoxy-4-(hept-1-yn-1-yl)benzene from 1-ethoxy-4-iodobenzene and 1-heptyne can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

To further improve efficiency, research focuses on developing catalytic systems that allow for lower catalyst loadings and higher turnover numbers. The use of core-shell nanoparticles, such as a nickel core with a palladium shell, is an innovative strategy to maximize the use of the expensive noble metal, as the catalytic activity occurs on the surface. skku.eduresearchgate.net This "atom-economical" catalyst design reduces the amount of palladium needed without sacrificing performance. skku.edu

Waste Minimization and By-product Management

A holistic green chemistry approach involves minimizing waste at its source and managing any by-products that are formed. In the classic Sonogashira reaction, the use of a copper co-catalyst can lead to an undesirable side reaction known as Glaser coupling, which results in the homocoupling of the alkyne starting material. vander-lingen.nl This not only consumes the alkyne but also generates a by-product that complicates purification, thereby creating waste.

To address this, numerous copper-free Sonogashira protocols have been developed. nih.govrsc.org These methods prevent the formation of Glaser by-products, leading to cleaner reactions and higher selectivity for the desired cross-coupled product. vander-lingen.nl

Further waste reduction strategies include:

Catalyst Recycling : Using heterogeneous or immobilized catalysts allows for their simple separation from the reaction mixture and reuse in subsequent batches. mdpi.comnih.gov This is both economically and environmentally beneficial, as it reduces metal waste. acs.orgrsc.org Catalysts supported on materials like silica, carbon nanotubes, or even biowaste-derived supports have been shown to be effective and recyclable. nih.govrsc.org

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be shifted towards more sustainable, efficient, and environmentally responsible manufacturing processes.

Recyclable Catalytic Systems and Reagents

The principles of green chemistry encourage the development of synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. In the synthesis of this compound and related aryl alkynes, a key area of focus from a green chemistry perspective is the use of recyclable catalytic systems. The traditional Sonogashira coupling reaction, a fundamental method for forming the crucial C(sp)-C(sp²) bond in these compounds, often employs homogeneous palladium catalysts. While highly efficient, these catalysts can be difficult to separate from the reaction mixture, leading to product contamination and the loss of the expensive precious metal. To address these challenges, significant research has been directed towards the development of heterogeneous catalysts that can be easily recovered and reused over multiple reaction cycles.

One promising approach involves anchoring palladium complexes onto solid supports. For instance, a heterogeneous catalyst comprising a nanosized MCM-41 anchored palladium bipyridyl complex has demonstrated high efficiency and recyclability in Sonogashira coupling reactions mdpi.comdoaj.org. This catalyst can be recovered by simple centrifugation and has been shown to be reusable in subsequent reactions without a significant loss of reactivity mdpi.comdoaj.org. The use of such mesoporous silica supports is advantageous due to their well-defined structure, high surface area, and the ability to graft metal complexes securely mdpi.com.

Another significant advancement in recyclable catalysts is the development of novel forms of palladium on charcoal (Pd/C). A specific preparation, termed "UC Pd," has been shown to be a highly reactive and, notably, recyclable catalyst for copper-free Sonogashira couplings nih.gov. This catalyst functions effectively under mild and environmentally benign conditions, such as using 95% ethanol as a solvent at 50 °C nih.gov. The recyclability of this Pd/C catalyst represents a substantial improvement over many commercially available forms, which often lose activity upon reuse nih.gov.

The development of catalysts immobilized on materials like layered double hydroxides, polymers, and zeolites also contributes to the growing toolbox of recyclable systems for Sonogashira reactions mdpi.com. Furthermore, single-atom heterogeneous catalysts, where individual palladium atoms are anchored on a support like exfoliated graphitic carbon nitride, offer the potential for combining the high selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous systems nih.gov. These innovative catalytic systems are pivotal in making the synthesis of compounds like this compound more sustainable and economically viable.

Detailed Research Findings

Research into recyclable catalysts for Sonogashira couplings, the key reaction for synthesizing compounds such as this compound, has yielded promising results. Studies on palladium nanoparticles supported on alumina have demonstrated the creation of air and moisture stable heterogeneous catalysts that can be recovered by simple filtration and reused without significant loss of activity in Heck reactions, a related cross-coupling reaction .

In the context of Sonogashira reactions, a nanosized MCM-41 anchored palladium catalyst has been extensively studied. In the coupling of iodobenzene with phenylacetylene (B144264), this catalyst afforded a high yield of the desired product. Importantly, the catalyst could be recovered and reused for multiple cycles with only a slight decrease in performance, as detailed in the table below.

Recyclability of Nanosized MCM-41-Pd Catalyst in Sonogashira Coupling

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 95 |

| 4 | 94 |

| 5 | 93 |

This table illustrates the reusability of a nanosized MCM-41-anchored palladium catalyst in the Sonogashira coupling of iodobenzene and phenylacetylene, a model reaction for the synthesis of aryl alkynes.

Similarly, a novel form of palladium on charcoal, "UC Pd," has been shown to be an effective and recyclable catalyst for copper-free Sonogashira couplings of aryl bromides nih.gov. The reusability of this catalyst is a key feature, distinguishing it from many other commercially available Pd/C catalysts nih.gov.

Metal-Organic Frameworks (MOFs) have also emerged as promising supports for recyclable catalysts. MOF-253 immobilized with palladium and copper has been used as a heterogeneous co-catalyst system in Sonogashira reactions, demonstrating high activity and the ability to be reused for at least five cycles without a significant drop in performance researchgate.net. In the coupling of 4-iodoanisole and phenylacetylene, this system provided the product in high yield, as shown in the following table.

Recyclability of MOF-253 Immobilized Pd/Cu Catalyst

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 96 |

| 5 | 95 |

This table demonstrates the consistent performance of a MOF-253 immobilized Pd/Cu co-catalyst system over multiple uses in the Sonogashira coupling of 4-iodoanisole with phenylacetylene, a reaction analogous to the synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.